

# Ibipinabant (SLV319): A Technical Guide to its Discovery, History, and Scientific Application

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ibipinabant** (SLV319) is a potent and selective cannabinoid CB1 receptor antagonist that was developed for the treatment of obesity and related metabolic disorders. As a member of the 3,4-diarylpyrazoline class of compounds, it demonstrated high affinity and selectivity for the CB1 receptor over the CB2 receptor. Preclinical studies in various animal models showed promising results in reducing food intake, body weight, and improving metabolic parameters. However, the development of **Ibipinabant** was discontinued due to safety concerns, specifically psychiatric side effects and myotoxicity. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to **Ibipinabant**, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

## **Discovery and History**

**Ibipinabant** (SLV319) was designed by scientists at Solvay Pharmaceuticals in the early 2000s as part of a research program focused on developing potent and selective CB1 receptor antagonists for the treatment of obesity. The rationale was based on the well-established role of the endocannabinoid system, particularly the CB1 receptor, in the regulation of appetite and energy balance. The discovery of the first selective CB1 receptor antagonist, rimonabant, in 1994, paved the way for the development of other compounds targeting this receptor.



**Ibipinabant** emerged from structure-activity relationship (SAR) studies of 3,4-diarylpyrazolines, which were found to be a novel class of potent CB1 antagonists.

Following promising preclinical results, **Ibipinabant**, also known by the code BMS-646256, advanced into clinical trials. However, in 2008, Solvay announced the discontinuation of its development. This decision was influenced by the growing concerns over the safety profile of CB1 receptor antagonists as a class, highlighted by the withdrawal of rimonabant from the European market due to an increased risk of psychiatric adverse effects, including depression and anxiety. Furthermore, preclinical studies with **Ibipinabant** in dogs revealed a dosedependent myotoxicity, which was later mechanistically linked to an off-target effect on mitochondrial function. Despite its failure as a therapeutic agent, **Ibipinabant** remains a valuable tool in scientific research for studying the endocannabinoid system.

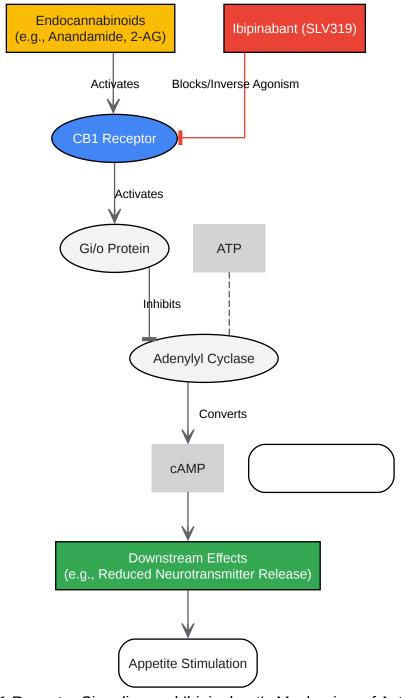
## **Mechanism of Action**

**Ibipinabant** acts as a potent and selective antagonist or inverse agonist at the cannabinoid CB1 receptor. CB1 receptors are G protein-coupled receptors (GPCRs) that are primarily expressed in the central nervous system but are also found in peripheral tissues. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to and activate CB1 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist/inverse agonist, **Ibipinabant** binds to the CB1 receptor and not only blocks the binding of endogenous cannabinoids but also reduces the basal, constitutive activity of the receptor. This action leads to an increase in adenylyl cyclase activity and intracellular cAMP levels. This modulation of the CB1 signaling pathway in key brain regions involved in appetite control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic effects.

## Signaling Pathway of Ibipinabant at the CB1 Receptor





CB1 Receptor Signaling and Ibipinabant's Mechanism of Action

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Caption: CB1 receptor signaling pathway and the antagonistic action of **Ibipinabant**.

## **Quantitative Data**



The following tables summarize the key quantitative data for **Ibipinabant** from various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinity and Functional Activity** 

Target Receptor	Assay Type	Species/Cell Line	Parameter	Value
CB1	Radioligand Binding ([³H]CP55,940)	Human CHO	Ki	7.8 nM
CB2	Radioligand Binding ([³H]CP55,940)	Human CHO	Ki	7943 nM
CB1	Arachidonic Acid Release	СНО	pA <sub>2</sub>	9.9
CB1	Radioligand Binding	-	IC50	22 nM

Selectivity: **Ibipinabant** demonstrates over 1000-fold selectivity for the CB1 receptor compared to the CB2 receptor.

## **Table 2: In Vivo Efficacy**



Animal Model	Dosing Regimen	Duration	Key Effects	ED <sub>50</sub>
Diet-Induced Obese (DIO) Mice	3 mg/kg/day, p.o.	28 days	Reduced food intake, body weight, and adiposity.	-
Zucker Diabetic Fatty (ZDF) Rats	3-10 mg/kg/day, p.o.	56 days	Attenuated β-cell loss (weight-loss independent).	-
Rats	Oral	-	Antagonism of CP55940- induced hypotension.	5.5 mg/kg
Mice	Oral	-	Antagonism of CP55940- induced hypothermia.	3 mg/kg

## **Experimental Protocols**

This section provides detailed methodologies for key experiments that have been instrumental in characterizing **Ibipinabant**.

## Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

#### Materials:

- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.
- Radioligand: [3H]-CP55,940.



- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.5% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.5% BSA, pH 7.4.
- Test compound: Ibipinabant at various concentrations.
- Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 μM WIN 55,212-2).
- Glass fiber filters (GF/B).
- Scintillation counter.

#### Procedure:

- In a 96-well plate, combine the membrane preparation (5-20 μg protein/well), [³H] CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of lbipinabant in the binding buffer.
- For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
- Wash the filters three times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

## In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model



This protocol describes the evaluation of **Ibipinabant**'s effect on body weight and food intake in a mouse model of obesity.

#### Animal Model:

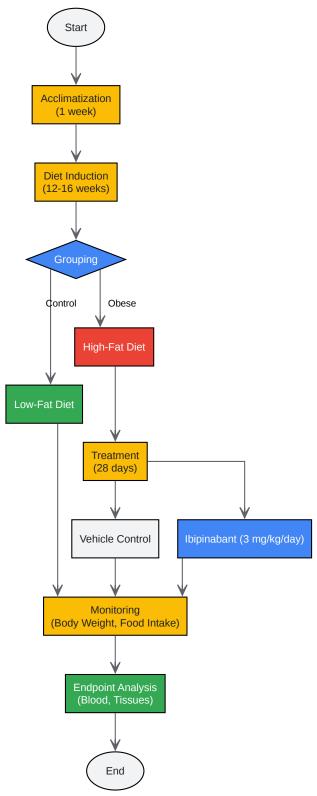
- Male C57BL/6J mice, 6 weeks old.
- Diet: High-fat diet (HFD; e.g., 60% of calories from fat) to induce obesity, and a control low-fat diet (LFD).

#### Procedure:

- Acclimatize mice for at least one week.
- Randomly assign mice to HFD and LFD groups.
- Feed the respective diets for 12-16 weeks to establish the obese phenotype in the HFD group.
- Once obesity is established, divide the HFD group into a vehicle control group and an Ibipinabant treatment group.
- Administer Ibipinabant (e.g., 3 mg/kg/day) or vehicle orally for 28 days.
- Monitor body weight and food intake daily or weekly.
- At the end of the study, collect blood and tissues for further analysis (e.g., plasma leptin levels, adipose tissue gene expression).

## **Experimental Workflow for In Vivo Efficacy Testing**





Experimental Workflow for In Vivo Efficacy of Ibipinabant in DIO Mice

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Caption: A typical experimental workflow for in vivo efficacy testing of **Ibipinabant**.



## **Off-Target Effects and Discontinuation**

The clinical development of **Ibipinabant** was halted primarily due to safety concerns that were also observed with other CB1 receptor antagonists.

## **Psychiatric Side Effects**

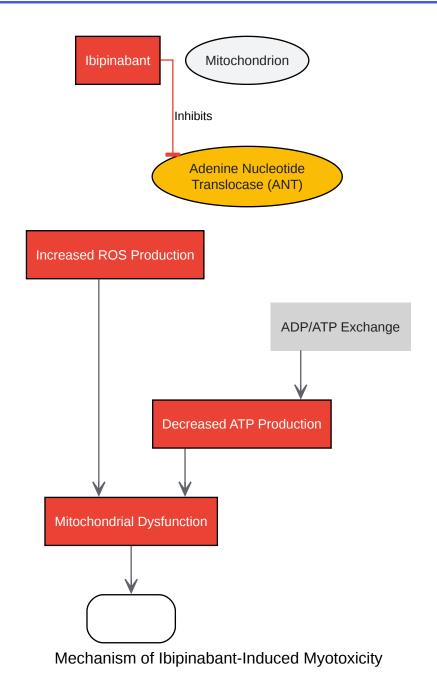
As a brain-penetrant CB1 receptor antagonist, **Ibipinabant** had the potential to cause psychiatric side effects such as anxiety and depression. These concerns were a major factor in the discontinuation of the entire class of centrally-acting CB1 antagonists for obesity treatment.

## **Myotoxicity**

Preclinical studies in dogs revealed that **Ibipinabant** caused muscle toxicity. Subsequent research identified the underlying mechanism as an off-target inhibition of adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. ANT is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. Inhibition of ANT by **Ibipinabant** leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately causing mitochondrial dysfunction and myocyte damage.

## **Mechanism of Ibipinabant-Induced Myotoxicity**





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Caption: The off-target mechanism of **Ibipinabant**-induced myotoxicity.

## Conclusion

**Ibipinabant** (SLV319) represents a significant chapter in the development of CB1 receptor antagonists. Its high potency and selectivity made it a promising candidate for combating obesity. However, the emergence of serious on-target (psychiatric) and off-target (myotoxicity)



adverse effects ultimately led to the cessation of its development. The story of **Ibipinabant** underscores the challenges in developing safe and effective drugs that target the endocannabinoid system. Despite its clinical failure, **Ibipinabant** continues to be a valuable pharmacological tool for researchers investigating the intricate roles of the CB1 receptor in health and disease. The detailed understanding of its mechanism of action and toxicity profile provides crucial insights for the design of future generations of peripherally restricted CB1 receptor antagonists with improved safety profiles.

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